N'-(4-ethoxyphenyl)-N-[3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl]ethanediamide
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Overview
Description
N’-(4-ethoxyphenyl)-N-[3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl]ethanediamide is a synthetic organic compound that belongs to the class of ethanediamides. This compound is characterized by the presence of an ethoxyphenyl group and a hydroxypropyl group attached to a pyrrole ring. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4-ethoxyphenyl)-N-[3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl]ethanediamide typically involves multi-step organic reactions. One common synthetic route may include:
Formation of the Ethoxyphenyl Intermediate: This step involves the reaction of 4-ethoxyphenol with an appropriate reagent to introduce the ethanediamide functionality.
Introduction of the Hydroxypropyl Group: The next step involves the reaction of the ethoxyphenyl intermediate with a hydroxypropylating agent under controlled conditions.
Pyrrole Ring Formation: The final step involves the cyclization reaction to form the pyrrole ring, resulting in the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
N’-(4-ethoxyphenyl)-N-[3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl compound.
Reduction: The ethanediamide group can be reduced to form corresponding amines.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce primary or secondary amines.
Scientific Research Applications
N’-(4-ethoxyphenyl)-N-[3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl]ethanediamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-(4-ethoxyphenyl)-N-[3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl]ethanediamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N’-(4-methoxyphenyl)-N-[3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl]ethanediamide
- N’-(4-ethoxyphenyl)-N-[3-hydroxy-3-(1-ethyl-1H-pyrrol-2-yl)propyl]ethanediamide
Uniqueness
N’-(4-ethoxyphenyl)-N-[3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl]ethanediamide is unique due to its specific combination of functional groups and structural features. This uniqueness may result in distinct chemical reactivity and biological activity compared to similar compounds.
Properties
IUPAC Name |
N'-(4-ethoxyphenyl)-N-[3-hydroxy-3-(1-methylpyrrol-2-yl)propyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O4/c1-3-25-14-8-6-13(7-9-14)20-18(24)17(23)19-11-10-16(22)15-5-4-12-21(15)2/h4-9,12,16,22H,3,10-11H2,1-2H3,(H,19,23)(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFWDKJDHZYTDNN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C(=O)NCCC(C2=CC=CN2C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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